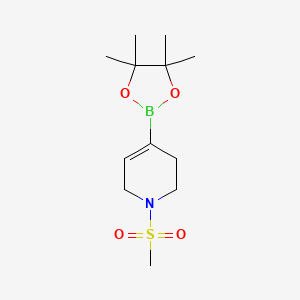

1-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

Description

This compound is a boron-containing heterocycle featuring a methanesulfonyl group at the 1-position and a tetramethyl dioxaborolane ring at the 4-position of the tetrahydropyridine scaffold. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

1-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BNO4S/c1-11(2)12(3,4)18-13(17-11)10-6-8-14(9-7-10)19(5,15)16/h6H,7-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYGKJHVVHTRPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine typically involves the following steps:

Boronic Acid Formation: The starting material, tetramethyl-1,3,2-dioxaborolane, is reacted with a suitable boronic acid derivative under controlled conditions to form the boronic ester.

Sulfonylation Reaction: The boronic ester is then treated with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methanesulfonyl group.

Cyclization: The resulting intermediate undergoes cyclization to form the tetrahydropyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the boronic ester to a boronic acid.

Reduction: Reduction reactions may involve the reduction of the boronic ester to a boronic acid derivative.

Substitution: Substitution reactions can occur at the methanesulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions tailored to the specific nucleophile.

Major Products Formed:

Boronic Acids: Resulting from oxidation reactions.

Boronic Acid Derivatives: Resulting from reduction reactions.

Substitution Products: Various derivatives formed from substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a building block for more complex molecules.

Biology: It serves as a probe in biological studies to understand the interactions of boronic acids with biological macromolecules.

Industry: It is used in the development of materials and catalysts, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine exerts its effects involves its interaction with molecular targets through the boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalysis.

Comparison with Similar Compounds

Substituent Variations at the 1-Position

Key Insights :

- Electron-Withdrawing vs. Donating Groups : The methanesulfonyl group in the target compound increases electrophilicity at boron, favoring nucleophilic substitution in cross-couplings. Methyl and tert-butyl groups, being electron-donating, slow coupling kinetics but enhance shelf stability .

- Fluorinated Derivatives : The trifluoroethyl analog (CAS 1219931-41-5) offers unique pharmacokinetic properties, such as resistance to oxidative metabolism, making it valuable in CNS drug development .

Modifications to the Boron-Bearing Ring

Key Insights :

- Ring Stability : The tetramethyl dioxaborolane ring is prone to hydrolysis in aqueous conditions. tert-Butyl carbamate derivatives (e.g., CAS 286961-14-6) exhibit superior stability during storage .

- Steric Effects : Bulky substituents like benzyl (CAS 1175273-52-5) hinder access to the boron center, reducing coupling efficiency in sterically demanding reactions .

Biological Activity

1-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H22BNO4S

- Molecular Weight : 272.13 g/mol

- CAS Number : 1382137-67-8

- IUPAC Name : 1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

The compound features a dioxaborolane moiety that contributes to its unique reactivity and biological interactions.

Research indicates that the compound may function as a protein degrader. The presence of the methanesulfonyl group suggests potential interactions with biological targets involved in cellular signaling pathways. The dioxaborolane unit is known to participate in boron-mediated interactions which can modulate enzyme activity or receptor binding.

Pharmacological Effects

Studies have reported various biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.

- Neuroprotective Effects : There is emerging evidence indicating that it may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Antimicrobial Properties : Some investigations have hinted at its efficacy against specific bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Neuroprotective | Protection against neuronal death | |

| Antimicrobial | Efficacy against bacterial strains |

Case Study Analysis

- Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to target specific oncogenic pathways (ACS Publications) .

- Neuroprotective Effects : In a model of oxidative stress-induced neuronal damage, the compound showed significant protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability (Ambeed) .

- Antimicrobial Properties : A recent investigation revealed that the compound has notable activity against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent (MolPort) .

Q & A

Q. What are the common synthetic routes for preparing 1-Methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where the boronate ester reacts with a halogenated tetrahydropyridine precursor. Key steps include:

- Precursor Preparation: Use of 4-bromo-1-methanesulfonyl-1,2,3,6-tetrahydropyridine as a starting material.

- Coupling Conditions: Pd catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres .

- Temperature Control: Reactions often proceed at 80–100°C for 12–24 hours. Lower temperatures (<60°C) may reduce side reactions but require extended reaction times.

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the presence of the methanesulfonyl group (δ ~3.0 ppm for CH₃SO₂) and the tetrahydropyridine ring (δ ~2.5–3.5 ppm for CH₂ groups) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z for C₁₃H₂₁BNO₄S: ~310.13).

- HPLC-PDA: Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients.

Advanced Research Questions

Q. What strategies optimize the stability of the tetrahydropyridine-boronate ester under varying experimental conditions?

Answer:

- Moisture Sensitivity: The boronate ester hydrolyzes in aqueous media. Use anhydrous solvents (e.g., THF) and store under inert gas (Ar/N₂) at –20°C .

- Light Sensitivity: Amber glass vials prevent photodegradation of the boronate group .

- Byproduct Mitigation: Trace impurities (e.g., deboronated byproducts) are minimized by avoiding protic solvents during purification.

Q. How can the boronate ester moiety be leveraged in cross-coupling reactions for functional group diversification?

Answer:

- Suzuki-Miyaura Coupling: React with aryl/heteroaryl halides (e.g., 4-bromoanisole) to install aromatic groups at the 4-position of the tetrahydropyridine ring .

- Chan-Lam Coupling: Copper-mediated coupling with amines or alcohols under aerobic conditions for C–N or C–O bond formation .

- Kinetic vs. Thermodynamic Control: Adjust catalyst loading (e.g., Pd vs. Cu) to favor mono- vs. di-functionalization.

Q. What are the challenges in analyzing stereochemical outcomes in derivatives of this compound?

Answer:

- Conformational Flexibility: The tetrahydropyridine ring adopts multiple chair/boat conformations, complicating NOE (Nuclear Overhauser Effect) analysis .

- Chiral Chromatography: Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol to resolve enantiomers if asymmetric synthesis is attempted.

- X-ray Crystallography: Single-crystal analysis is definitive but requires high-purity samples and slow evaporation from solvents like dichloromethane/hexane .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Suzuki couplings: How to troubleshoot?

Answer:

- Catalyst Degradation: Pd catalysts (e.g., PdCl₂(dppf)) may decompose in polar aprotic solvents. Verify catalyst activity via control reactions with standard substrates .

- Oxygen Sensitivity: Inert atmosphere (Ar) is critical; trace O₂ oxidizes boronate esters, reducing coupling efficiency .

- Substrate Purity: Halide precursors contaminated with moisture or acids (e.g., HCl) inhibit coupling. Pre-dry substrates over molecular sieves.

Q. Conflicting NMR data for the methanesulfonyl group: What factors contribute to chemical shift variability?

Answer:

- Solvent Effects: δ values shift by ±0.1 ppm in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding with DMSO .

- pH Sensitivity: In protic solvents, partial protonation of the sulfonyl group alters electron density and shifts peaks.

Methodological Recommendations

Q. How to design a scalable synthesis protocol for multi-gram quantities?

Answer:

- Flow Chemistry: Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., boronate ester formation) .

- Catalyst Recycling: Immobilized Pd catalysts (e.g., Pd on carbon) reduce costs and metal contamination.

- Workup Optimization: Liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel chromatography ensures >90% recovery.

Q. What advanced computational methods predict the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations: Gaussian or ORCA software models transition states for cross-coupling reactions, guiding catalyst selection .

- Molecular Dynamics (MD): Simulate solvent effects on boronate ester stability in THF vs. DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.